Ethyl 3-benzoylacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

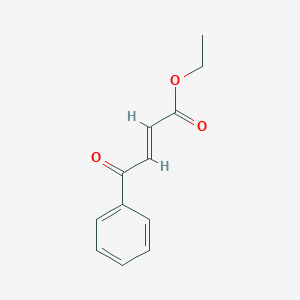

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-oxo-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLBHHUHSJENU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-89-8, 17450-56-5 | |

| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylbenzoylacrylate (raw) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-benzoyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 3-benzoylacrylate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-benzoylacrylate, with the CAS number 17450-56-5, is an organic compound recognized for its role as a versatile synthetic intermediate in the pharmaceutical and chemical industries. Structurally, it is the ethyl ester of 3-benzoylacrylic acid and belongs to the class of α,β-unsaturated carbonyl compounds. This feature, a conjugated system involving a benzoyl group and an acrylate moiety, imparts moderate reactivity to the molecule, making it a valuable precursor in various organic transformations. It is notably used in the synthesis of pharmaceuticals, including as an impurity of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, and in the creation of bioactive compounds such as flavonoids and heterocyclic derivatives like pyrazoles and isoxazoles.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and purification, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid with a mild, ester-like odor.[2] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, acetone, and ether.[2]

Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl (2E)-4-oxo-4-phenylbut-2-enoate |

| Synonyms | Ethyl trans-3-benzoylacrylate, 3-Benzoylacrylic acid ethyl ester, EBA |

| CAS Number | 17450-56-5 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| InChI Key | ACXLBHHUHSJENU-CMDGGOBGSA-N |

| SMILES | CCOC(=O)\C=C\C(=O)c1ccccc1 |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear yellow liquid | |

| Boiling Point | 184-185 °C at 25 mmHg | [3] |

| Melting Point | 32 °C | |

| Density | 1.112 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5415 - 1.5485 | |

| Flash Point | 113 °C (closed cup) | |

| Vapor Pressure | 0.000839 mmHg at 25°C | |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups. As an α,β-unsaturated ester, the carbonyl (C=O) stretching frequency is expected to be in the range of 1730-1715 cm⁻¹.[4] Other significant peaks include the C=C stretching of the acrylate moiety and the aromatic ring, as well as the C-O stretching of the ester group.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1680 | C=O stretch (benzoyl ketone) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1450 | C=C stretch (aromatic ring) |

| 1300-1000 | C-O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl group, the vinyl protons, and the aromatic protons. The coupling constants between the vinyl protons are indicative of the trans configuration.

-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and ketone, the olefinic carbons, the aromatic carbons, and the ethyl group carbons.

| Data Type | Predicted Chemical Shifts (ppm) and Multiplicity |

| ¹H NMR (CDCl₃) | ~8.0-7.4 (m, 5H, Ar-H), ~7.2 (d, 1H, J≈16 Hz, COCH=CH), ~6.5 (d, 1H, J≈16 Hz, COCH=CH), 4.25 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | ~192 (C=O, benzoyl), ~166 (C=O, ester), ~145 (CH=), ~137 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (=CH), ~61 (OCH₂), ~14 (CH₃) |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) to form a stable acylium ion, and α-cleavage.[5]

| m/z | Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₂H₅]⁺ |

| 159 | [M - OC₂H₅]⁺ |

| 131 | [C₆H₅CO-CH=CH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition reactions with various nucleophiles, a key step in the synthesis of more complex molecules.[6] It also participates in Diels-Alder reactions.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceutical agents.[1]

-

Michael Addition Reactions: It serves as a substrate for enantioselective Michael additions, for instance, with dithranol using a guanidine catalyst to produce the corresponding Michael adduct.

-

Heterocyclic Chemistry: It is used in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which often exhibit biological activity.[1]

Below is a diagram illustrating the role of this compound as a Michael acceptor.

Experimental Protocols

Synthesis via Esterification of β-Benzoylacrylic Acid

This protocol describes a typical laboratory-scale synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

β-Benzoylacrylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve β-benzoylacrylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

The synthesis workflow is outlined in the diagram below.

Purification by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl Acetate (EtOAc)

-

Chromatography column, collection tubes, TLC plates

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product spot should have an Rf value of approximately 0.2-0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also reported to be harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[8]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and its reactivity as a Michael acceptor is central to its utility in constructing complex molecules for the pharmaceutical and materials science sectors. A thorough understanding of its characteristics, handling procedures, and reaction protocols is essential for its safe and effective use in a research and development setting. The data and methodologies presented in this guide offer a comprehensive resource for scientists and professionals working with this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 17450-56-5 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. beilstein-journals.org [beilstein-journals.org]

Synthesis of Ethyl 3-Benzoylacrylate via Knoevenagel Condensation: A Technical Guide

Abstract: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This guide provides an in-depth examination of the synthesis of ethyl 3-benzoylacrylate from benzaldehyde and ethyl acetoacetate using this reaction. It offers detailed experimental protocols, a discussion of the reaction mechanism, and a comparative analysis of various catalytic systems. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic route.

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone of organic synthesis, named after the German chemist Emil Knoevenagel.[3] The active methylene compound requires two electron-withdrawing groups to enhance the acidity of its protons, facilitating deprotonation by a weak base.[1][3] Common examples of such compounds include diethyl malonate, malononitrile, and, for the purpose of this guide, ethyl acetoacetate.[3]

The synthesis of this compound is achieved by reacting ethyl acetoacetate (the active methylene compound) with benzaldehyde (the carbonyl compound). The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or diethylamine), to avoid the self-condensation of the aldehyde that can occur with stronger bases.[1] The resulting product is a conjugated enone, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of three primary steps: enolate formation, nucleophilic addition, and dehydration.[4]

-

Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound (ethyl acetoacetate), creating a resonance-stabilized enolate ion.[4][5]

-

Nucleophilic Addition: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[6]

-

Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (an aldol-type adduct).[5][6] This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product, this compound.[6]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

While various catalysts and conditions can be employed, the following protocols outline common laboratory procedures for Knoevenagel condensations. Protocol 1 describes a classic approach, while Protocol 2 details a more modern, solvent-free method.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This method utilizes a conventional weak base catalyst and an alcohol solvent.

Materials and Reagents:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Hydrochloric acid (for neutralization)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.[7]

-

Heat the reaction mixture to reflux. Progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[7]

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Solvent-Free, Catalyst-Grind Method

This eco-friendly protocol avoids the use of solvents, simplifying the workup process.[8]

Materials and Reagents:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Gallium Chloride (GaCl₃) or another suitable Lewis acid/base catalyst[8]

-

Mortar and pestle

-

Cold water

Procedure:

-

In a mortar, place benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and the catalyst (e.g., GaCl₃).[8]

-

Grind the mixture at room temperature using a pestle. The reaction is often complete within a few minutes, which can be confirmed by TLC.[8]

-

After the reaction is complete, wash the solid mixture with cold water.

-

Filter the solid product, wash again with cold water, and dry to obtain this compound of high purity. Further purification is typically not required.[8]

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 3-benzoylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-benzoylacrylate (IUPAC name: (2E)-4-oxo-4-phenylbut-2-enoate), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical Structure and Overview

This compound is an α,β-unsaturated keto-ester with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Its structure, featuring a conjugated system involving a phenyl group, a ketone, and an acrylate moiety, gives rise to characteristic spectroscopic signatures.

Molecular Structure:

CAS number and molecular structure of Ethyl 3-benzoylacrylate.

For Immediate Release

This technical guide provides an in-depth overview of Ethyl 3-benzoylacrylate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Compound Identification

Molecular Structure:

-

Molecular Formula: C₁₂H₁₂O₃[1]

-

Linear Formula: C₆H₅COCH=CHCO₂C₂H₅

-

IUPAC Name: ethyl (2E)-4-oxo-4-phenylbut-2-enoate[3]

-

SMILES: CCOC(=O)\C=C\C(=O)c1ccccc1

-

InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | Clear yellow liquid | [2][3] |

| Density | 1.112 g/mL at 25 °C | [1] |

| Boiling Point | 184-185 °C at 25 mmHg | [1][2] |

| Refractive Index | 1.5415-1.5485 at 20 °C | [3] |

| Assay | ≥92.0% | [3] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. Its α,β-unsaturated carbonyl structure makes it a prime candidate for Michael addition reactions, which is fundamental in the construction of complex molecular frameworks.[1] It is commonly employed in the synthesis of bioactive compounds such as flavonoids, pyrazoles, and isoxazole derivatives.[1]

Experimental Protocol: Synthesis via Knoevenagel Condensation

General Procedure for Knoevenagel Condensation:

-

Reaction Setup: To a round-bottom flask, add the active methylene compound (e.g., ethyl acetoacetate), the aromatic aldehyde (e.g., benzaldehyde), and a suitable solvent (e.g., ethanol or a polar solvent).[4]

-

Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine or sodium hydroxide.[4]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure completion. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent (e.g., diethyl ether).

-

Purification: The extracted product is then purified, typically by recrystallization or column chromatography, to yield the final α,β-unsaturated product.

A patent for the preparation of this compound from an enalapril intermediate synthesis mother liquor provides some specific conditions that can be informative. The process involves removing ethanol and water under reflux, adding an organic solvent (such as ethyl acetate, dichloromethane, or toluene) and a catalyst (e.g., aniline trifluoromethanesulfonate). The reaction is then heated to between 80-110 °C for 2-6 hours. After the reaction, the mixture is washed with water, and the organic layer is concentrated to obtain the product.[5]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is identified as an impurity of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[2][] Its reactivity allows for its use in creating heterocyclic compounds with potential biological activity.[1]

Visualized Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of an α,β-unsaturated product via the Knoevenagel condensation.

Caption: General workflow for Knoevenagel condensation.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 17450-56-5 [chemicalbook.com]

- 3. This compound, predominantly trans, 94% 50 g | Request for Quote [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Ethyl 3-Benzoylacrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides a summary of the known physicochemical properties of this compound and its qualitative solubility in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document further presents a detailed experimental protocol for determining the equilibrium solubility of this compound, enabling researchers to generate this critical data in-house.

Introduction

This compound (CAS No. 17450-56-5), with the molecular formula C₁₂H₁₂O₃, is a key building block in the synthesis of a variety of organic molecules.[1] Its structure, featuring an α,β-unsaturated carbonyl system, makes it a valuable precursor for various chemical transformations.[1] Accurate solubility data is fundamental for process development, enabling informed solvent selection for reactions, extractions, and crystallizations, thereby optimizing yield, purity, and process efficiency. This guide addresses the current gap in quantitative solubility data by providing a practical framework for its determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling and for the design of solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][3] |

| Appearance | Clear yellow liquid | [4] |

| Density | 1.112 g/mL at 25 °C | [3][4] |

| Boiling Point | 184-185 °C at 25 mmHg | [1][3][4] |

| Refractive Index | n20/D 1.543 | [3] |

| CAS Number | 17450-56-5 | [2][3][4] |

Qualitative Solubility of this compound

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Readily Soluble | [5] |

| Acetone | Readily Soluble | [5] |

| Ether | Readily Soluble | [5] |

| Water | Sparingly Soluble | [5] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Experimental Procedure

-

Preparation of Solvent: Use high-purity solvents to avoid interference from impurities.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.

4.3. Analytical Method Development

A reliable analytical method is essential for accurate quantification. For a compound like this compound with a chromophore, UV-Vis spectrophotometry or HPLC with a UV detector are suitable techniques.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve.

-

HPLC: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) with an appropriate mobile phase to achieve good separation and peak shape. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Thermal Stability and Decomposition of Ethyl 3-Benzoylacrylate: A Methodological and Theoretical Guide

For Immediate Release

This technical guide addresses the thermal stability and decomposition of Ethyl 3-benzoylacrylate, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the thermal behavior of this compound.

Introduction

Table 1: Physicochemical Properties of this compound

While specific thermal decomposition data is not publicly available, the known physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [1][3] |

| Molecular Weight | 204.22 g/mol | [1][3] |

| Boiling Point | 184-185 °C @ 25 mmHg | [1][3] |

| Density | 1.112 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.543 | [3] |

Hypothetical Thermal Decomposition Profile

Based on the thermal behavior of related acrylate polymers and β-keto esters, the decomposition of this compound under inert atmosphere is likely to proceed through a multi-step process. Initial decomposition may involve the scission of the ester group, followed by fragmentation of the acrylate backbone and the benzoyl moiety at higher temperatures. The presence of the conjugated system may influence the stability and the specific decomposition pathways.

Experimental Protocols for Thermal Analysis

To elucidate the thermal stability and decomposition kinetics of this compound, a series of standard thermal analysis techniques should be employed. The following protocols are based on methodologies reported for the analysis of polyacrylates and other organic compounds.[4][5]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and to quantify the associated mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the subsequent kinetic analysis of the decomposition process.

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to 400 °C at a rate of 10 °C/min.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak), boiling point (endothermic peak), and any exothermic peaks that may indicate decomposition. The area under the peaks corresponds to the enthalpy of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to specific temperatures corresponding to the decomposition stages identified by TGA.

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries to identify the chemical structures of the decomposition products.

Visualizing Experimental Workflows

The logical flow of experiments to characterize the thermal stability of a compound like this compound can be visualized as follows:

Caption: Workflow for Thermal Stability Analysis.

A potential decomposition pathway can be hypothesized based on the structure of this compound, involving key bond cleavages.

Caption: Hypothetical Decomposition Pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in public literature, this guide provides a robust framework for its investigation. By employing the outlined experimental protocols—TGA, DSC, and Py-GC-MS—researchers can thoroughly characterize the thermal behavior of this important synthetic intermediate. The resulting data will be invaluable for ensuring its safe handling, optimizing reaction conditions, and understanding its degradation mechanisms. Further computational studies could also provide valuable insights into the decomposition pathways and reaction energetics.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactions of Ethyl 3-Benzoylacrylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-benzoylacrylate, a versatile α,β-unsaturated carbonyl compound, serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity, stemming from the conjugated system, makes it a key intermediate in a variety of transformations, including conjugate additions, cycloaddition reactions, and the synthesis of diverse heterocyclic scaffolds. This guide provides a comprehensive overview of its principal reactions, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Conjugate Addition Reactions: The Michael Addition

The electron-deficient β-carbon of this compound is highly susceptible to nucleophilic attack, making the Michael addition one of its most fundamental and widely utilized reactions. This 1,4-conjugate addition allows for the formation of a new carbon-carbon or carbon-heteroatom bond, providing a powerful tool for molecular elaboration.

A notable example is the enantioselective Michael addition of dithranol to this compound. This reaction can be effectively promoted by a guanidine catalyst, yielding the Michael adduct with high enantioselectivity.

Experimental Protocol: Enantioselective Michael Addition of Dithranol

To a solution of the enone (1 equivalent) and the thiol (1.2 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) at a specified temperature (e.g., room temperature, 0 °C, or -20 °C), the organocatalyst (typically 5-20 mol%) is added. The reaction mixture is stirred for a period ranging from several hours to days, with progress monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

For the specific reaction between this compound and dithranol, optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve high yield and enantioselectivity.

Cycloaddition Reactions: Building Rings with Precision

This compound's activated double bond makes it an excellent participant in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems with good stereochemical control.

Diels-Alder Reaction ([4+2] Cycloaddition)

As a dienophile, this compound can react with a variety of conjugated dienes to form substituted cyclohexenes. The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via an endo transition state.

While specific experimental details for the Diels-Alder reaction of this compound with common dienes like cyclopentadiene or 2,3-dimethyl-1,3-butadiene were not found in the provided search results, a general procedure can be outlined.

A mixture of this compound (1 equivalent) and the diene (1-3 equivalents) is dissolved in a suitable solvent (e.g., toluene, xylene, or in some cases, neat). The reaction can be performed at room temperature or elevated temperatures, depending on the reactivity of the diene. The reaction progress is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography or recrystallization. For asymmetric variants, a chiral Lewis acid or organocatalyst would be employed.

// Reactants EBA [label="this compound (Dienophile)"]; Diene [label="Conjugated Diene"];

// Transition State TS [label="[4+2] Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Cyclohexene [label="Substituted Cyclohexene Adduct"];

// Reaction Flow EBA -> TS [label="[4π + 2π]"]; Diene -> TS; TS -> Cyclohexene; } dot Figure 1: General workflow for the Diels-Alder reaction.

1,3-Dipolar Cycloaddition

This compound also serves as a dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrile oxides and nitrones to furnish five-membered heterocyclic rings like isoxazoles and isoxazolidines.[1] These reactions are valuable for the synthesis of biologically active compounds.

The reaction of this compound with a nitrone, such as C-phenyl-N-methylnitrone, would lead to the formation of a substituted isoxazolidine. The regioselectivity of this reaction is an important consideration, with the potential for forming different regioisomers.

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene, benzene, or chloroform), the nitrone (1-1.2 equivalents) is added. The reaction mixture is typically stirred at room temperature or heated to reflux. Progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to isolate the isoxazolidine cycloadduct(s). The stereochemistry of the product would be determined by spectroscopic methods.

// Reactants EBA [label="this compound (Dipolarophile)"]; Dipole [label="1,3-Dipole (e.g., Nitrone)"];

// Transition State TS [label="[3+2] Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Heterocycle [label="Five-membered Heterocycle"];

// Reaction Flow EBA -> TS; Dipole -> TS; TS -> Heterocycle; } dot Figure 2: General scheme for a 1,3-dipolar cycloaddition.

Synthesis of Heterocycles

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, owing to its multiple reactive sites.

Synthesis of Pyrazoles and Pyrazolidinones

The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazole and pyrazolidinone scaffolds. The reaction with hydrazine hydrate, for instance, can lead to the formation of pyrazolidinone derivatives through a sequence of Michael addition followed by intramolecular cyclization.[2][3]

A mixture of this compound (1 equivalent) and hydrazine hydrate (1-1.2 equivalents) in a suitable solvent like ethanol is heated under reflux.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |

| This compound | Hydrazine Hydrate | Pyrazolidinone derivative | Ethanol | Reflux | N/A | [2][3][4] |

Synthesis of Dihydropyrimidines (Biginelli-like Reaction)

While a specific Biginelli reaction protocol involving this compound was not found, its structural features suggest its potential as a component in Biginelli-like multicomponent reactions for the synthesis of dihydropyrimidines. In a typical Biginelli reaction, an aldehyde, a β-dicarbonyl compound, and urea or thiourea condense to form the dihydropyrimidine core.[5][6] this compound could potentially act as the β-dicarbonyl equivalent.

A mixture of the aldehyde (1 equivalent), the β-dicarbonyl compound (1 equivalent), and urea or thiourea (1.5 equivalents) is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl).[7] The reaction is typically refluxed for several hours. Upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.

Multicomponent Reactions

The reactivity of this compound makes it an ideal candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product that incorporates portions of all starting materials. These reactions are highly valued for their efficiency and atom economy.

Hantzsch-type Dihydropyridine Synthesis

This compound could potentially be used in Hantzsch-type reactions to synthesize dihydropyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[8][9][10][11][12]

A mixture of the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and a nitrogen source like ammonium acetate or ammonia (1 equivalent) in a solvent such as ethanol is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

// Reactants A [label="Component A (e.g., Aldehyde)"]; B [label="Component B (e.g., this compound)"]; C [label="Component C (e.g., Amine)"]; D [label="Component D (optional)"];

// Process Mix [label="One-Pot Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="Complex Product"];

// Flow A -> Mix; B -> Mix; C -> Mix; D -> Mix [style=dashed]; Mix -> Product; } dot Figure 3: Conceptual workflow of a multicomponent reaction.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its participation in conjugate additions, various cycloaddition reactions, and multicomponent reactions provides efficient pathways to a wide range of complex and biologically relevant molecules, particularly heterocyclic systems. The reactions outlined in this guide demonstrate the significant potential of this compound for applications in drug discovery and development. Further exploration of its reactivity, especially in asymmetric catalysis and novel multicomponent reactions, is likely to uncover even more powerful synthetic methodologies.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 10. An efficient and rapid Mn(III) complex catalyzed synthesis of polyhydropyridine derivatives via Hantzsch 4 component condensation - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ethyl 3-benzoylacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate, a synthetic compound first reported in the mid-20th century, has emerged as a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of its discovery, historical development, and key chemical transformations. Detailed experimental protocols for its synthesis and its application in the preparation of the angiotensin-converting enzyme (ACE) inhibitor Enalapril are presented. Furthermore, its utility as a dienophile in Diels-Alder reactions and as a Michael acceptor is discussed. Quantitative data are summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in the field.

Introduction and Historical Context

This compound (CAS No. 17450-56-5) is a synthetic α,β-unsaturated keto-ester that does not occur naturally.[1] Its first significant mention in chemical literature appears to be in the early 1970s, with a 1972 publication in Tetrahedron Letters being a key early reference to its synthesis.[1] The development of this compound was likely driven by the broader exploration of acrylate derivatives for polymer synthesis and as intermediates in the pharmaceutical industry.[1] Its importance grew significantly with the discovery that it serves as a crucial building block in the synthesis of Enalapril, a widely used ACE inhibitor for the treatment of hypertension.[1][2]

Physicochemical Properties

This compound is a clear, yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17450-56-5 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 184-185 °C at 25 mmHg | [1] |

| Density | 1.112 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.543 | [4] |

| Solubility | Insoluble in water | [5] |

Synthesis of this compound

The most common and industrially significant method for the preparation of this compound involves a two-step process: the Friedel-Crafts acylation of benzene with maleic anhydride to produce 3-benzoylacrylic acid, followed by the esterification of the resulting acid.

Synthesis of 3-Benzoylacrylic Acid via Friedel-Crafts Reaction

This reaction proceeds through an electrophilic aromatic substitution mechanism where the acylium ion, generated from maleic anhydride and a Lewis acid catalyst (typically aluminum chloride), attacks the benzene ring.

-

Materials:

-

Maleic anhydride (34 g, 0.347 mol)

-

Dry, thiophene-free benzene (175 g, 200 mL, 2.24 mol)

-

Anhydrous aluminum chloride (100 g, 0.75 mol)

-

Water

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride in benzene.[6]

-

With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. The addition typically takes about 20 minutes.[6]

-

After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.[6]

-

Cool the reaction flask in an ice bath and hydrolyze the complex by the slow addition of 200 mL of water, followed by 50 mL of concentrated hydrochloric acid.[6]

-

Transfer the mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure (20-30 mm).[6]

-

Transfer the molten residue to a beaker and allow it to stand at 0-5 °C for 1 hour to crystallize the product.[6]

-

Collect the yellow solid by suction filtration and wash with a solution of 25 mL of concentrated hydrochloric acid in 100 mL of water, followed by 100 mL of water.[6]

-

The crude 3-benzoylacrylic acid can be further purified by recrystallization from benzene.[6]

-

Esterification of 3-Benzoylacrylic Acid

The carboxylic acid is converted to its ethyl ester using an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid. This is a classic Fischer esterification reaction.

-

Materials:

-

trans-β-benzoylacrylic acid (7.75 g)

-

Ethanol (25.8 mL)

-

Concentrated sulfuric acid (1.63 g)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, mix trans-β-benzoylacrylic acid, ethanol, and concentrated sulfuric acid.[7]

-

Stir the mixture at 62 °C for 3 hours.[7]

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.[7]

-

Wash the ethyl acetate layer with a saturated solution of NaHCO₃ and then with water.[7]

-

Dry the organic layer with anhydrous magnesium sulfate.[7]

-

Distill off the solvent to obtain ethyl trans-β-benzoylacrylate.[7]

-

Key Reactions and Applications

This compound is a valuable intermediate due to its reactive α,β-unsaturated ketone and ester functionalities.

Synthesis of Enalapril

A major application of this compound is in the synthesis of the ACE inhibitor Enalapril. The key step is a Michael addition of the dipeptide L-alanyl-L-proline to the β-position of the acrylate.

The synthesis involves the reaction of L-alanyl-L-proline with this compound, followed by reductive amination.

-

Materials:

-

This compound

-

L-alanyl-L-proline benzyl ester

-

Raney nickel catalyst

-

Hydrogen gas

-

Ethanol

-

-

Procedure:

-

React the benzyl ester of L-alanyl-L-proline with this compound in a suitable solvent to form the intermediate adduct.[8]

-

Subject the resulting product to reduction with hydrogen gas using a Raney nickel catalyst. This step removes the protective benzyl group and reduces the ketone to an amine, yielding Enalapril.[8]

-

Diels-Alder Reactions

As a dienophile, this compound can react with conjugated dienes to form cyclohexene derivatives. The electron-withdrawing benzoyl and ester groups activate the double bond for [4+2] cycloaddition reactions. A common diene used in these reactions is cyclopentadiene.

Michael Addition Reactions

The electron-deficient β-carbon of this compound is susceptible to nucleophilic attack in a Michael addition reaction. An example is the enantioselective guanidine catalyst-promoted Michael addition of dithranol.[1]

Conclusion

This compound is a compound of significant historical and current importance in organic synthesis. Its straightforward preparation from readily available starting materials and its versatile reactivity have established it as a key intermediate in the pharmaceutical industry, most notably in the production of Enalapril. Its utility in fundamental organic reactions such as the Diels-Alder and Michael addition continues to make it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of this important molecule for researchers and professionals in drug development and chemical synthesis.

References

- 1. This compound | 17450-56-5 [chemicalbook.com]

- 2. CN105294827A - Preparation method for enalapril maleate - Google Patents [patents.google.com]

- 3. uakron.edu [uakron.edu]

- 4. youtube.com [youtube.com]

- 5. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0204286A2 - Process for preparing trans-beta-benzoylacrylic acid ester - Google Patents [patents.google.com]

- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-benzoylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 3-benzoylacrylate (CAS No. 17450-56-5), a chemical intermediate utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

-

Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[4]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][5]

Some sources also indicate potential for serious eye damage and long-term adverse effects on aquatic life.[3][5]

GHS Hazard Statements: H315, H319, H335[1][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 17450-56-5 | [1][4][6] |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [6] |

| Appearance | Liquid | [6] |

| Boiling Point | 184-185 °C / 25 mmHg | [6][7] |

| Density | 1.112 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.543 | [6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.[1][3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

-

Use non-sparking tools to prevent ignition.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[5]

3.2. Storage:

-

Store apart from incompatible materials and foodstuff containers.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |

| Skin Protection | Protective gloves (inspected prior to use) and impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1][3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)). | [3][7] |

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

5.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][3] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help. | [1][3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][3] |

5.2. Accidental Release Measures:

-

Ensure adequate ventilation and evacuate personnel to safe areas.[3][4]

-

Prevent the product from entering drains.[3]

-

Contain the spill using an inert absorbent material (e.g., sand, earth).[3][4]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]

5.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][3]

Experimental Protocols & Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, the following diagrams illustrate a generalized workflow for chemical hazard evaluation and a logical flow for ensuring laboratory safety.

Caption: Generalized workflow for chemical hazard evaluation.

Caption: Logical flow for safe laboratory handling of hazardous chemicals.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or waterways.[3] Contaminated packaging should be treated as the product itself.

Disclaimer: This document is intended as a guide and is not exhaustive. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-ベンゾイルアクリル酸エチル technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound technical grade, 92 17450-56-5 [sigmaaldrich.com]

Methodological & Application

Ethyl 3-Benzoylacrylate: A Versatile Michael Acceptor for Conjugate Addition Reactions

Introduction

Ethyl 3-benzoylacrylate is a valuable α,β-unsaturated carbonyl compound that serves as an effective Michael acceptor in organic synthesis. Its electrophilic β-carbon is susceptible to nucleophilic attack, making it a key building block for the formation of a wide array of functionalized molecules. This reactivity is particularly exploited in the construction of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures relevant to pharmaceutical and materials science research. This document provides detailed application notes and protocols for the use of this compound in conjugate addition reactions with various nucleophiles.

Application in the Synthesis of Pyrrolidine Derivatives

A significant application of this compound as a Michael acceptor is in the synthesis of highly substituted pyrrolidine rings, which are core structures in many biologically active compounds. This is often achieved through a domino reaction involving the Michael addition of a glycine derivative followed by an intramolecular cyclization.

Reaction of Glycine Derivatives

The reaction of a glycine ester derivative, acting as a stabilized carbanion, with this compound initiates a cascade reaction leading to the formation of a functionalized pyrrolidine. The initial Michael addition is followed by an intramolecular cyclization to furnish the pyrrolidine ring.

Experimental Protocol: Synthesis of Functionalized Pyrrolidine from this compound and Glycine Derivative (Representative Protocol)

This protocol is a representative example based on the known reactivity of similar α,β-unsaturated carbonyl compounds.

Materials:

-

This compound

-

Glycine ethyl ester hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of glycine ethyl ester hydrochloride (1.2 equivalents) in the chosen anhydrous solvent, add triethylamine (1.5 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 20-30 minutes to generate the free glycine ethyl ester in situ.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrrolidine derivative.

Table 1: Representative Data for the Synthesis of Pyrrolidine Derivatives

| Entry | Nucleophile (Glycine Derivative) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Glycine ethyl ester | Et3N | THF | 24 | 75-85 |

| 2 | N-Benzylglycine ethyl ester | DBU | DCM | 18 | 80-90 |

Note: The data presented are representative and may vary based on the specific glycine derivative and reaction conditions.

Application in the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazolines and pyrimidines. These reactions typically proceed through a Michael addition followed by a cyclization-condensation sequence.

Synthesis of Pyrazoline Derivatives

The reaction of this compound with hydrazine hydrate or its derivatives leads to the formation of pyrazolines. The initial Michael addition of the hydrazine to the β-carbon of the acrylate is followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.

Experimental Protocol: Synthesis of Pyrazoline Derivative from this compound and Hydrazine Hydrate

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Reflux apparatus

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Table 2: Synthesis of Pyrazoline Derivatives

| Entry | Hydrazine Derivative | Solvent | Time (h) | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol | 5 | 88 |

| 2 | Phenylhydrazine | Glacial Acetic Acid | 6 | 92 |

Synthesis of Pyrimidine Derivatives

Thiourea can react with this compound in the presence of a base to form dihydropyrimidine derivatives. The reaction involves the initial Michael addition of the sulfur or nitrogen atom of thiourea to the β-carbon, followed by intramolecular cyclization and tautomerization.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide or another suitable base

-

Anhydrous ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Add thiourea (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.

-

Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure dihydropyrimidine derivative.

Table 3: Synthesis of Dihydropyrimidine Derivatives

| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Thiourea | NaOEt | Ethanol | 10 | 85 | | 2 | Guanidine hydrochloride | NaOEt | Ethanol | 12 | 82 |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.

Caption: Experimental workflow for the synthesis of functionalized pyrrolidines.

Caption: General workflows for heterocyclic synthesis from this compound.

Application Notes and Protocols: Diels-Alder Reaction of Ethyl 3-Benzoylacrylate with Various Dienes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the Diels-Alder reaction involving ethyl 3-benzoylacrylate as a dienophile. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, a common scaffold in many natural products and pharmaceutical compounds.[1][2][3] this compound, with its electron-withdrawing benzoyl and ester groups, is an activated dienophile, making it a suitable substrate for [4+2] cycloaddition reactions with a variety of conjugated dienes.

General Reaction Scheme

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative.[2][3] The reaction between a generic 1,3-diene and this compound is depicted below.

Caption: General scheme of the Diels-Alder reaction.

Experimental Protocols

Due to limited specific literature on the Diels-Alder reaction of this compound with a wide array of dienes, the following protocols are representative methods based on general procedures for similar activated dienophiles. Optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) is recommended for specific diene substrates.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a typical procedure for the thermal [4+2] cycloaddition of this compound with freshly cracked cyclopentadiene.

Materials:

-

This compound

-

Dicyclopentadiene

-

Toluene, anhydrous

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Apparatus for fractional distillation

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-